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Compound of Interest

Compound Name:
3-Bromo-N,N-dimethyl-5-

nitrobenzamide

CAS No.: 929000-26-0

Cat. No.: B1604475

Get Quote

3-Bromo-N,N-dimethyl-5-nitrobenzamide is a substituted aromatic compound that has

garnered significant interest in the field of chemical biology and drug development. Its strategic

placement of bromo, nitro, and N,N-dimethylamido groups on a central benzene ring makes it a

highly versatile building block. Specifically, it serves as a crucial component in the synthesis of

Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to

hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]

This guide provides a comprehensive overview of its chemical properties, a detailed synthesis

protocol, and its application in the rapidly evolving landscape of targeted protein degradation.

PART 1: Compound Identification and
Physicochemical Properties
Nomenclature and CAS Number

Systematic Name: 3-Bromo-N,N-dimethyl-5-nitrobenzamide

CAS Number: 929000-26-0
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Molecular Formula: C₉H₉BrN₂O₃

Molecular Weight: 273.1 g/mol

Synonyms: N,N-Dimethyl-3-bromo-5-nitrobenzamide

Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 3-Bromo-N,N-dimethyl-
5-nitrobenzamide.

Property Value Source

Molecular Formula C₉H₉BrN₂O₃ PubChem

Molecular Weight 273.1 g/mol PubChem

Physical State Solid Sigma-Aldrich[3]

Purity (Typical) ≥98% Various Suppliers

Storage
Room temperature, sealed in

dry conditions
Various Suppliers

Solubility
Soluble in organic solvents like

DCM, DMF, DMSO
Inferred

PART 2: Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide is most efficiently achieved

through the amidation of its corresponding carboxylic acid precursor, 3-bromo-5-nitrobenzoic

acid. This transformation is a cornerstone of medicinal chemistry, and several reliable methods

exist for forming the amide bond.

Retrosynthetic Analysis
A logical retrosynthetic approach breaks the target molecule down to readily available starting

materials. The key disconnection is the amide bond, leading back to 3-bromo-5-nitrobenzoic

acid and dimethylamine.
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3-Bromo-N,N-dimethyl-5-nitrobenzamide

Amide Bond Disconnection

3-Bromo-5-nitrobenzoic Acid + Dimethylamine

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol: Amidation via Acid
Chloride
This protocol is a robust and widely applicable method for synthesizing benzamides from their

corresponding benzoic acids. The conversion of the carboxylic acid to a more reactive acid

chloride intermediate ensures a high-yielding reaction with the amine.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas

outlet to a scrubber), add 3-bromo-5-nitrobenzoic acid (1.0 eq).

Add thionyl chloride (SOCl₂, ~3.0 eq) and a catalytic amount of N,N-dimethylformamide

(DMF, ~0.1 eq).

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress can be

monitored by the cessation of gas (HCl and SO₂) evolution.

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

The resulting crude 3-bromo-5-nitrobenzoyl chloride is typically used in the next step without

further purification.
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Causality: Thionyl chloride is an excellent reagent for this conversion because it reacts with the

carboxylic acid to form the highly reactive acid chloride, with byproducts (HCl and SO₂) that are

gaseous and easily removed. DMF acts as a catalyst by forming a Vilsmeier reagent

intermediate, which accelerates the reaction.

Step 2: Amidation with Dimethylamine

Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask.

Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the

reaction.

Slowly add a solution of dimethylamine (2.0 M in THF or an aqueous solution, ~2.2 eq)

dropwise to the stirred acid chloride solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water. Separate the organic layer, and

wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude solid by recrystallization or column chromatography to obtain pure 3-
Bromo-N,N-dimethyl-5-nitrobenzamide.

Self-Validation: The sequential washing steps are critical for ensuring purity. The HCl wash

removes any unreacted dimethylamine, the sodium bicarbonate wash removes any remaining

acidic starting material, and the brine wash aids in the removal of water from the organic

phase. A single spot on a TLC plate in multiple solvent systems and consistent spectroscopic

data would validate the purity of the final compound.

Synthetic Workflow Diagram
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Step 1: Acid Chloride Formation

Step 2: Amidation

3-Bromo-5-nitrobenzoic Acid

Add SOCl₂ + cat. DMF
Reflux @ 80°C

3-Bromo-5-nitrobenzoyl chloride

Dissolve in DCM
Cool to 0°C

Add Dimethylamine (2.2 eq)

Workup & Purification

Final Product:
3-Bromo-N,N-dimethyl-5-nitrobenzamide

Click to download full resolution via product page

Caption: Two-step synthesis of the target benzamide.

PART 3: Spectroscopic Characterization (Predicted)
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While a specific published spectrum for this compound is not readily available, its ¹H and ¹³C

NMR spectra can be reliably predicted based on the analysis of structurally similar compounds,

such as N,N-dimethyl-3-nitrobenzamide.[4]

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the aromatic

protons and the N,N-dimethyl protons.

Aromatic Region (δ 7.5 - 8.5 ppm): Three protons will be present on the aromatic ring. The

strong electron-withdrawing effects of the nitro group and the bromine atom will shift these

protons downfield. We expect to see three distinct signals, likely multiplets or broad singlets,

corresponding to the protons at positions 2, 4, and 6 of the benzene ring.

N,N-dimethyl Protons (δ 2.9 - 3.2 ppm): Due to hindered rotation around the C-N amide bond

at room temperature, the two methyl groups are chemically non-equivalent. This will result in

two separate singlets, each integrating to 3 protons. The exact chemical shifts can vary

depending on the solvent and temperature.

¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will provide confirmation of the carbon

framework.

Carbonyl Carbon (δ ~168-170 ppm): A signal for the amide carbonyl carbon is expected in

this region.

Aromatic Carbons (δ ~120-150 ppm): Six signals are expected for the aromatic carbons, with

the carbons directly attached to the bromine and nitro groups (C3 and C5) and the carbonyl

group (C1) being the most deshielded.

N,N-dimethyl Carbons (δ ~35-40 ppm): Two distinct signals are expected for the two methyl

carbons, confirming the hindered rotation observed in the ¹H NMR.

PART 4: Application in Targeted Protein Degradation
The primary application for 3-Bromo-N,N-dimethyl-5-nitrobenzamide is as a molecular

scaffold in the construction of PROTACs.[1]

Role as a PROTAC Building Block
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PROTACs are heterobifunctional molecules consisting of three main parts: a ligand for a target

Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects

the two.[2] 3-Bromo-N,N-dimethyl-5-nitrobenzamide is not a complete PROTAC itself, but

rather a versatile "linkerology" component or a precursor to one of the ligands.

The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki,

Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of more complex

molecular fragments, such as the POI ligand or the linker itself. The nitro group can be reduced

to an amine, providing another point for chemical modification and diversification.

Building Block
POI Ligand

Linker

E3 Ligase Ligand

3-Bromo-N,N-dimethyl-
5-nitrobenzamide

Functionalization via
-Br or reduced -NO₂

Click to download full resolution via product page

Caption: Role as a functionalizable building block for PROTAC synthesis.

PART 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-N,N-dimethyl-5-nitrobenzamide is not

universally available, a hazard assessment can be made based on structurally related nitro-

and bromo-aromatic compounds.

Hazard Identification
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Hazard Statement
GHS Classification
(Predicted)

Precautionary Measures

Harmful if swallowed Acute Toxicity, Oral (Cat. 4)

Do not eat, drink, or smoke

when using this product. Rinse

mouth if swallowed and seek

medical advice.[5]

Causes skin irritation Skin Irritation (Cat. 2)

Wear protective gloves. Wash

skin thoroughly after handling.

If irritation occurs, seek

medical advice.[5]

Causes serious eye irritation Eye Irritation (Cat. 2A)

Wear eye protection. If in eyes,

rinse cautiously with water for

several minutes.[6]

May cause respiratory irritation STOT SE (Cat. 3)
Avoid breathing dust. Use only

in a well-ventilated area.[6]

Recommended Laboratory Procedures
Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize

inhalation of dust.

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety

glasses with side shields, and chemical-resistant gloves (e.g., nitrile), should be worn at all

times.

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

Storage: Keep the container tightly sealed and store in a cool, dry place away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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